molecular formula C27H27Br2NaO5S B7798710 Sodium bromothymol blue CAS No. 1217249-89-2

Sodium bromothymol blue

Cat. No.: B7798710
CAS No.: 1217249-89-2
M. Wt: 646.4 g/mol
InChI Key: NMKFVGALBGZKGW-VZXGSGAOSA-M
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Description

Sodium bromothymol blue (C27H27Br2NaO5S) is a sulfonated pH indicator derived from bromothymol blue (BTB). It is widely used in analytical chemistry and biological assays due to its distinct color transition between pH 6.0 (yellow, acidic) and 7.6 (blue, alkaline) . Its chemical structure includes bromine and thymol groups, enabling reversible protonation/deprotonation reactions. Key applications include:

  • Spectrophotometric assays: Quantifying quaternary ammonium compounds (e.g., DMAB) via ionic interactions .
  • Microbial activity testing: Detecting metabolic byproducts like CO2 in citrate utilization tests .
  • Drug analysis: Forming ion-pair complexes with pharmaceuticals (e.g., pantoprazole sodium) for UV-Vis detection .
  • Titration: Serving as a component in universal indicator mixtures for pH 1–14 determination .

Properties

IUPAC Name

sodium;2-[(E)-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(3-bromo-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28Br2O5S.Na/c1-13(2)18-11-20(15(5)24(28)26(18)30)23(17-9-7-8-10-22(17)35(32,33)34)21-12-19(14(3)4)27(31)25(29)16(21)6;/h7-14,30H,1-6H3,(H,32,33,34);/q;+1/p-1/b23-21-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKFVGALBGZKGW-VZXGSGAOSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)O)C(C)C)C(=C2C=C(C(=O)C(=C2C)Br)C(C)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C(=C1Br)O)C(C)C)/C(=C\2/C=C(C(=O)C(=C2C)Br)C(C)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27Br2NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name Sodium bromothymol Blue
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CAS No.

34722-90-2
Record name Sodium bromothymol blue
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Record name Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)-, sodium salt (1:1)
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Record name Sodium α-(3-bromo-5-isopropyl-4-oxo-2-methyl-2,5-cyclohexadienylidene)-2-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)toluenesulphonate
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Record name BROMTHYMOL BLUE SODIUM
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Preparation Methods

Patent CN102276577A: Controlled Bromination and Alkali Neutralization

The method outlined in Chinese Patent CN102276577A involves a two-step process: bromination of thymol blue and subsequent conversion to the sodium salt.

Step 1: Bromination of Thymol Blue

  • Reagent Preparation :

    • Thymol blue (1.5 kg) is dissolved in glacial acetic acid (6,000 mL) under stirring.

    • Bromine (437.5 mL) is diluted in glacial acetic acid (600 mL) to form a bromine-acetic acid solution.

  • Reaction Conditions :

    • The thymol blue mixture is heated to 40°C, and the bromine solution is added dropwise while maintaining the temperature below 45°C.

    • After complete addition, the temperature is raised to 50°C and held for 4 hours to ensure complete bromination.

    • The mixture is cooled to below 30°C, yielding light pink crystalline bromothymol blue, which is filtered and washed.

Step 2: Sodium Salt Formation

  • Alkali Treatment :

    • Sodium hydroxide (100 g) is dissolved in water (1,000 mL) to form an alkaline solution.

    • Crude bromothymol blue (1,167 g) is added to this solution and stirred under heating for 2 hours.

  • Purification :

    • The product is filtered, and the filtrate is concentrated under reduced pressure to obtain red-purple crystalline sodium bromothymol blue.

Key Advantages :

  • Narrow pH transition range (6.0–7.6) due to high purity.

  • Minimal impurities, suitable for industrial-scale production.

Patent CN102250057A: Alternative Bromination Protocol

A variation described in Patent CN102250057A modifies reagent ratios and temperature profiles:

Procedure :

  • Thymol blue (2.5 kg) is dissolved in glacial acetic acid (10 L).

  • Bromine (1.7 kg) is added dropwise at 40–50°C, followed by a 4-hour incubation.

  • The mixture is cooled, and the crystallized product is washed with water and dried at 60–80°C.

  • The crude bromothymol blue is treated with sodium hydroxide (12 drops of 4 M NaOH per 25 mL) to form the sodium salt.

Notable Differences :

  • Higher thymol blue-to-bromine ratio (2.5 kg : 1.7 kg vs. 1.5 kg : 0.437 kg in CN102276577A).

  • Simplified purification steps, omitting concentration under vacuum.

Critical Analysis of Synthetic Parameters

Temperature Control During Bromination

Both patents emphasize strict temperature control:

  • CN102276577A : Maintains ≤45°C during bromine addition to prevent over-bromination, which leads to dark-colored byproducts.

  • CN102250057A : Allows a broader range (40–50°C) but reports lighter-colored products when kept at 45°C.

Stoichiometry and Reagent Purity

  • Excess bromine in CN102250057A may improve yield but risks residual bromine contamination.

  • CN102276577A uses a precise bromine-to-thymol blue molar ratio (1:1.2) to minimize impurities.

Alkali Neutralization Challenges

  • Under-neutralization leaves free bromothymol blue (insoluble in water), while over-neutralization forms disodium salts, altering the indicator’s pH sensitivity.

  • CN102276577A specifies 100 g NaOH per 1,167 g bromothymol blue for optimal mono-sodium salt formation.

Comparative Data on Preparation Methods

ParameterCN102276577ACN102250057A
Thymol Blue (kg)1.52.5
Bromine (mL)437.51,700
Reaction Temp (°C)40–5040–50
NaOH (g)100~12 drops (4 M)
PurificationVacuum concentrationFiltration and drying
Final ColorRed-purple crystalsLight yellow crystals

Quality Assessment and Spectral Validation

Spectrophotometric analysis (as in Truman University’s protocol) confirms the sodium salt’s integrity:

  • Peak Absorbance : 614 nm (deprotonated form, pH >7.6).

  • Purity Check : Absorbance ratios (A₆₁₄/A₄₃₀) should exceed 10:1 for high-purity batches .

Chemical Reactions Analysis

Acid-Base Equilibrium and pH-Dependent Color Changes

Sodium bromothymol blue exhibits reversible protonation/deprotonation reactions, with distinct structural and optical changes across its pH range (6.0–7.6):

Reaction Mechanism

  • Protonated (acidic) form (pH < 6.0):
    H2BTBH++HBTB\text{H}_2\text{BTB} \rightleftharpoons \text{H}^+ + \text{HBTB}^-
    Appears yellow (λ~max~ = 427 nm) due to the intact sulfonic acid group and localized π-electron system .

  • Deprotonated (basic) form (pH > 7.6):
    HBTBH++BTB2\text{HBTB}^- \rightleftharpoons \text{H}^+ + \text{BTB}^{2-}
    Adopts a blue color (λ~max~ = 602 nm) upon sulfonic acid deprotonation, forming a conjugated quinoid structure with extended π-electron delocalization .

pH Dominant Form Color Key Structural Features
< 6.0H~2~BTBYellowProtonated sulfonic acid; closed lactone ring
6.0–7.6HBTB^-GreenPartial deprotonation; mixed conjugation
> 7.6BTB^2-BlueDeprotonated sulfonic acid; open quinoid structure

The equilibrium pK~a~ is 7.1 , though ionic strength (e.g., 1 M NaCl) can shift apparent pK~a~ due to salting-out effects and self-association .

Reactivity with Carbon Dioxide

In aqueous solutions, this compound reacts with CO~2~ to form carbonic acid, enabling its use as a respiratory or photosynthetic activity indicator:

CO2+H2OH2CO3H++HCO3\text{CO}_2 + \text{H}_2\text{O} \rightleftharpoons \text{H}_2\text{CO}_3 \rightleftharpoons \text{H}^+ + \text{HCO}_3^-

  • In basic solutions (pH > 7.6), the blue BTB^2- form predominates.

  • As CO~2~ dissolves, H~2~CO~3~ lowers pH, protonating BTB^2- to HBTB^- (green) and eventually H~2~BTB (yellow) .

Experimental Demonstration:

  • A 0.04% BTB solution in 0.02 M NaOH turns from blue to yellow after ~3 breaths, demonstrating pH shift from ~7.6 to <6.0 .

Solubility and Ionic Strength Effects

This compound’s solubility and aggregation are influenced by ionic media:

Medium Solubility (mg/mL) Key Observations
Water0.10Sparingly soluble; forms micelles at low pH
0.1 M NaCl0.05Salting-out reduces solubility by ~50%
1.0 M NaCl0.02Enhanced aggregation; neutral dimer formation
50% Ethanol0.12Improved solubility due to reduced polarity
  • In 1 M NaCl, neutral H~2~BTB dimers form, reducing solubility and altering apparent pK~a~ .

Structural Stability and Degradation

Prolonged exposure to light or extreme pH (>10) causes:

  • Sulfonic acid hydrolysis , yielding thymol derivatives.

  • Oxidative bromine loss , reducing chromophore conjugation .

Scientific Research Applications

Chemical Properties and Behavior

Sodium bromothymol blue is a water-soluble dye that exhibits distinct color changes depending on the pH of the solution:

  • Yellow at pH < 6.0
  • Green at pH = 7.0
  • Blue at pH > 7.6

These properties make it particularly useful for monitoring pH levels in various environments.

pH Indicator in Biological Studies

Bromothymol blue is commonly used in biological experiments to monitor cellular respiration and photosynthesis. The color change of the solution indicates shifts in carbon dioxide levels, which affect the pH:

  • Photosynthesis leads to a decrease in CO2 and an increase in pH, turning the solution bluer.
  • Respiration increases CO2 levels, lowering the pH and changing the solution to yellow .

Wearable Sensors

Recent advancements have seen the integration of BTB into wearable sensors for real-time pH monitoring. These devices can detect chemical exposures, making them valuable for clinical and environmental applications. A notable study demonstrated a wearable fingernail sensor utilizing BTB for effective pH detection .

Agricultural Testing

This compound is employed in agricultural settings to test urea levels in grains and seeds. The urease-BTB-agar method allows for large-scale testing, ensuring quality control in food safety .

Liposomal Damage Studies

BTB has been utilized to study liposomal damage caused by bile salts like taurocholate. This research helps understand interactions between bile salts and lipid membranes, contributing to insights into gastrointestinal health .

Environmental Monitoring

This compound is also applied in environmental science for assessing water quality:

  • Aquatic Ecosystems : It is used to monitor the pH levels of water bodies, crucial for maintaining aquatic life.
  • Swimming Pools : BTB helps ensure that pool water remains within safe pH levels for swimmers .

Industrial Applications

In industrial contexts, this compound serves as an indicator for:

  • Detergent Efficacy : It helps verify that alkaline detergents have been thoroughly rinsed away from surfaces.
  • Chemical Processing : BTB is employed in various chemical reactions where pH control is critical for optimal performance .

Case Study 1: Wearable Sensors

A study conducted by Kim et al. (2016) introduced a wearable sensor using this compound for real-time monitoring of chemical exposures. The sensor demonstrated high sensitivity and reliability, showcasing its potential in clinical diagnostics and environmental assessments.

Case Study 2: Urea Detection

Valdes et al. (1996) developed a method using urease-BTB-agar for detecting urea in agricultural products. This approach was instrumental in enhancing food safety protocols and ensuring compliance with quality standards.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Studies
Biological ResearchMonitoring cellular respiration and photosynthesisColor change indicates CO2 levels
Wearable TechnologyReal-time pH detection using sensorsEffective monitoring of chemical exposures
AgricultureUrea testing method for grains and seedsEnhances food safety standards
Environmental MonitoringAssessing water quality and swimming pool safetyMaintains safe aquatic environments
Industrial UseIndicator for detergent efficacy and chemical processingEnsures thorough rinsing of alkaline substances

Mechanism of Action

The mechanism of action of sodium bromothymol blue involves its ability to act as a weak acid in solution. It can be protonated or deprotonated, resulting in different colors based on the pH of the solution. The protonated form absorbs light at 427 nm, transmitting yellow light in acidic solutions, while the deprotonated form absorbs light at 602 nm, transmitting blue light in basic solutions . This color change is due to the highly conjugated structure of the deprotonated form, which accounts for the difference in color .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromothymol Blue vs. Bromocresol Purple

Property Bromothymol Blue (BTB) Bromocresol Purple (BCP) References
pH Range 6.0–7.6 5.2–6.8
pKa (Free in Solution) 7.1 6.3
pKa Shift (Bound to Membranes) 7.9 (chromatophores) No significant shift
Binding Affinity ~80% to biological membranes ~20% to biological membranes
Application Detects internal pH changes (e.g., chromatophore energetics) Primarily reflects external pH changes

Key Insight : BTB’s membrane-binding behavior and pKa shift make it suitable for studying intracellular pH dynamics, whereas BCP is more reliable for extracellular pH monitoring .

Bromothymol Blue vs. Phenolphthalein

Property Bromothymol Blue (BTB) Phenolphthalein References
pH Range 6.0–7.6 8.2–10.0
Color Transition Yellow ↔ Blue Colorless ↔ Pink
Toxicity Low risk up to 0.5% in cosmetics Phased out due to carcinogenicity concerns
Utility in Titration Limited to neutral pH ranges Preferred for strong base-weak acid titrations

Key Insight: Phenolphthalein’s higher pH range and safety limitations restrict its use compared to BTB, which is safer and more versatile in neutral pH applications .

Bromothymol Blue vs. Universal Indicators

Property Bromothymol Blue (BTB) Universal Indicator References
Composition Single-component dye Mixture (phenolphthalein, methyl red, BTB sodium salt, etc.)
pH Range 6.0–7.6 1–14
Specificity High (distinct color change) Broad (gradual color spectrum)
Applications Targeted assays (e.g., DMAB quantification) General-purpose pH estimation

Key Insight : Universal indicators provide a broader pH range but lack the precision of BTB in specialized assays requiring narrow pH resolution .

Spectrophotometric Assays

BTB forms stable ion-pair complexes with cationic compounds like DMAB, enabling residual surfactant quantification in nanoparticles (linear range: 0–300 μg/mL; λmax = 614 nm) . Similar dyes (e.g., methyl orange) show lower sensitivity due to weaker ionic interactions .

Microbial Activity Screening

In the LBL (bromothymol blue-lactose) assay, BTB’s color change correlates with fungal biomass (r = 0.44) and antioxidant activity (r = -0.83 for IC50 of superoxide scavenging), outperforming phenol red in detecting acidic byproducts .

Biological Activity

Sodium bromothymol blue (NaBTB) is a pH indicator commonly utilized in biological and chemical applications due to its ability to change color in response to pH variations. This compound is particularly valuable in studies involving photosynthesis, respiration, and various biochemical assays.

This compound is the sodium salt of bromothymol blue, which acts as a weak acid. Its color transitions are influenced by the pH of the solution:

  • Below pH 6.0 : Yellow
  • Neutral (pH 7.0) : Greenish-blue
  • Above pH 7.6 : Blue

This behavior is attributed to the protonation and deprotonation of the phenolic hydroxyl group in its structure, leading to distinct absorption peaks at different pH levels: 427nm427\,\text{nm} for the protonated form (yellow) and 602nm602\,\text{nm} for the deprotonated form (blue) .

Biological Applications

1. Photosynthesis and Respiration Studies

This compound is frequently employed in experiments to demonstrate photosynthetic activity. In aquatic plants like Elodea, the compound can illustrate changes in carbon dioxide concentration:

  • Experimental Setup : In a controlled environment, Elodea is placed in a solution of NaBTB. The initial color indicates the presence of carbonic acid due to dissolved CO2.
  • Observations : As photosynthesis occurs, CO2 is consumed, leading to an increase in pH and a shift from yellow-green to blue over time .
Time (minutes)Color Change Observed
0Yellow-Green
30Green
60Blue

2. Respiratory Indicator

In respiratory studies, NaBTB serves as an indicator for CO2 production during cellular respiration. The solution turns yellow as CO2 accumulates, reflecting a decrease in pH due to carbonic acid formation .

Case Studies

Case Study 1: Clinical Application in Tracheal Tube Placement

A study investigated the use of NaBTB alongside sodium thiopentone for confirming tracheal tube placement. Bubbling expired gases through a NaBTB solution resulted in color changes indicative of correct placement due to shifts in pH caused by CO2 levels . This method provides a rapid and reliable confirmation technique, especially useful in resource-limited settings.

Case Study 2: Cosmetic Safety Assessment

The Scientific Committee on Consumer Safety (SCCS) evaluated this compound for use in cosmetic products. Their findings highlighted concerns regarding its safety profile when used at concentrations exceeding established thresholds. The SCCS emphasized the need for comprehensive toxicological data to assess its safety effectively .

Research Findings

Recent studies have explored the efficacy of NaBTB in various biochemical assays:

  • Enzyme Activity Monitoring : NaBTB has been used alongside phenol red to monitor enzyme activity, where changes in pH correlate with enzymatic reactions .
  • Microscopy Applications : It serves as a biological stain for microscopy, aiding in visualizing cellular structures based on pH variations .

Q & A

Q. Experimental Design :

Prepare BTB solutions in buffered systems (e.g., phosphate buffers spanning pH 1–13).

Measure absorbance at 430 nm (HIn, acidic form) and 620 nm (In⁻, basic form) .

Apply the modified Henderson-Hasselbalch equation:

pH=pKa+log(AAHInAIn⁻A)\text{pH} = \text{p}K_a + \log \left( \frac{A - A_{\text{HIn}}}{A_{\text{In⁻}} - A} \right)

where AA = absorbance at test pH, and AHInA_{\text{HIn}}/AIn⁻A_{\text{In⁻}} = absorbance maxima.

Data Analysis : Plot absorbance ratios vs. pH to derive pKa (~7.1) and Kc. Subtract baseline absorbance from intermediate pH spectra to account for overlapping species .

How to resolve discrepancies in reported colorimetric properties of this compound under acidic conditions?

Some sources erroneously describe BTB as purple in acidic conditions (e.g., ), conflicting with consensus reports of yellow . This discrepancy may stem from:

  • Impurities : Commercial batches with <98% purity (validate via COA) .
  • Solvent Effects : Ethanol/water ratios altering chromophore structure.
  • Lighting/Perception : Human subjectivity in visual assays.

Q. Resolution :

  • Use UV-Vis spectroscopy to confirm absorbance peaks.
  • Cross-validate with pH electrodes in standardized buffers.
  • Source BTB from suppliers providing HPLC-grade purity (>98%) and batch-specific COAs .

How does this compound function in citrate utilization tests for bacterial identification?

In Simmons Citrate Agar :

  • BTB (12.5 µg/mL) indicates pH shifts caused by bacterial citrate metabolism.
  • Citrate-positive organisms (e.g., Klebsiella) convert citrate to alkaline metabolites (e.g., sodium carbonate), raising pH from 6.0 (green) to >7.6 (blue) .
  • Negative controls remain green due to lack of metabolic activity .

Q. Protocol Optimization :

  • Use slant cultures to maximize aerobic metabolism.
  • Incubate for 24–48 hours at 37°C. Avoid over-inoculation to prevent false positives .

What is the role of this compound in developing novel potentiometric sensor electrodes?

Q. Electrode Fabrication :

Coat conducting glass substrates with a BTB-modified film (e.g., TEOS-BTB composite).

The BTB layer acts as a H⁺-sensitive membrane , generating potentiometric responses during acid-base titrations.

Calibrate against standard HCl/NaOH titrants to establish Nernstian slopes (~59 mV/pH unit).

Advantages : BTB electrodes exhibit reproducibility (±0.05 pH units) and resistance to organic interferents, making them suitable for biological fluids .

How to optimize adsorption parameters for bromothymol blue removal using carbon nanotubes?

Q. Batch Adsorption Protocol :

Adjust solution pH to 3.0–4.0 (maximizes BTB⁻-MWCNT-COOH electrostatic interactions).

Use 55 mg MWCNT-COOH/g adsorbent for 95% efficiency (Langmuir model).

Validate kinetics with pseudo-second-order models (R² > 0.99).

Q. Thermodynamic Insights :

  • ΔH > 0 (endothermic process).
  • ΔG < 0 (spontaneous at >25°C).
  • Desorption using 0.1 M NaOH regenerates nanotubes for reuse .

How to implement smartphone-based RGB analysis with this compound for soil pH determination?

Q. Procedure :

Prepare soil extracts in distilled water and add BTB (4 g/L).

Capture images under controlled lighting using a smartphone.

Analyze RGB values (e.g., Blue/Green ratio ) against a pre-calibrated curve (pH 4–9).

Validation : Compare with spectrophotometric readings (610 nm). Automated apps (e.g., ImageJ) reduce human error, achieving ±0.1 pH accuracy .

Q. Tables for Key Data

Property Value/Range Reference
pH Transition Range6.0–7.6
Absorbance Peaks (HIn/In⁻)430 nm / 620 nm
Adsorption Capacity (MWCNT)55 mg/g
pKa (Spectrophotometric)7.1 ± 0.2

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium bromothymol blue
Reactant of Route 2
Sodium bromothymol blue

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